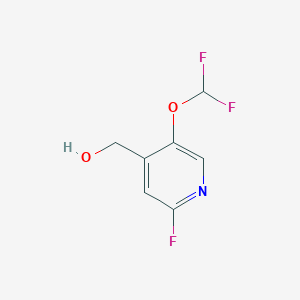

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol

CAS No.: 1804419-16-6

Cat. No.: VC2898884

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804419-16-6 |

|---|---|

| Molecular Formula | C7H6F3NO2 |

| Molecular Weight | 193.12 g/mol |

| IUPAC Name | [5-(difluoromethoxy)-2-fluoropyridin-4-yl]methanol |

| Standard InChI | InChI=1S/C7H6F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-2,7,12H,3H2 |

| Standard InChI Key | XBHJICZZAFXQEA-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1F)OC(F)F)CO |

| Canonical SMILES | C1=C(C(=CN=C1F)OC(F)F)CO |

Introduction

Chemical Properties and Characterization

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the following properties can be predicted for (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol:

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₇H₆F₃NO₂ |

| Molecular Weight | Approximately 193.12 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Moderate to good solubility in organic solvents (e.g., methanol, ethanol, acetone, DMF); Limited water solubility |

| Lipophilicity (LogP) | Estimated 1.7-2.3 (higher than non-fluorinated analogues) |

| Melting Point | Expected range of 90-140°C |

| Stability | Relatively stable to hydrolysis; sensitive to strong oxidizing conditions |

Spectroscopic Characteristics

The compound would exhibit distinctive spectroscopic features that would facilitate its identification and structural confirmation:

In ¹H NMR spectroscopy, characteristic signals would include:

-

A singlet for the hydroxymethyl protons (CH₂OH) at approximately 4.5-4.8 ppm

-

A triplet for the difluoromethoxy proton (OCHF₂) with distinctive J-coupling due to fluorine atoms

-

Aromatic protons from the pyridine ring with splitting patterns influenced by the fluorine substituents

In ¹³C NMR, the carbon signals would show characteristic splitting due to C-F coupling, with the difluoromethoxy carbon appearing as a triplet at approximately 115-120 ppm.

Synthesis Methodologies

General Synthetic Routes

Several synthetic pathways could potentially be employed for the preparation of (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, based on approaches used for structurally related compounds:

| Synthetic Approach | Key Reagents and Conditions | Potential Advantages/Limitations |

|---|---|---|

| Sequential Functionalization | Starting from 2,5-difluoropyridine with selective introduction of difluoromethoxy and hydroxymethyl groups | Challenges in regioselectivity; may require protecting groups |

| Halogen Exchange Approach | Starting from multiply halogenated pyridine precursors with selective substitution reactions | Versatile approach; requires careful control of reaction conditions |

| Reduction of Carboxylic Derivatives | Reduction of corresponding carboxylic acid or ester derivative | Potentially high-yielding; requires synthesis of acid/ester precursor |

| Cross-coupling Strategy | Palladium-catalyzed cross-coupling reactions for introducing substituents | Versatile for complex substitution patterns; may require specialized catalysts |

Specific Synthetic Considerations

For the synthesis of (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, particular attention must be paid to:

-

The introduction of the difluoromethoxy group, which typically requires specialized reagents such as difluoromethylating agents or preformed difluoromethoxy transfer reagents

-

Control of regioselectivity when introducing substituents onto the pyridine ring

-

Protection/deprotection strategies for the hydroxymethyl group during multi-step syntheses

-

Purification techniques to ensure high purity of the final product

Similar compounds have been synthesized through multi-step processes involving selective halogenation, nucleophilic substitution, and reduction steps.

Biological Activity and Pharmacological Properties

| Potential Application | Rationale Based on Structural Features |

|---|---|

| Enzyme Inhibition | Fluorinated heterocycles often demonstrate affinity for enzyme binding pockets |

| Anti-inflammatory Activity | Related pyridine derivatives have shown anti-inflammatory properties |

| Antioxidant Effects | Hydroxymethyl group may contribute to radical scavenging capabilities |

| Neuroprotective Applications | Fluorinated pyridines have been investigated for CNS applications |

The presence of the difluoromethoxy group is particularly significant, as this moiety is known to enhance metabolic stability while maintaining hydrogen bonding capabilities, albeit with altered electronic properties compared to methoxy groups.

Structure-Activity Relationships

The specific substitution pattern in (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol contributes to its potential biological profile:

These features collectively influence the compound's interaction with biological macromolecules and its pharmacokinetic properties.

Comparison with Structural Analogues

Comparative Analysis

Comparing (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol with structurally related compounds provides insights into its unique properties:

Effects of Structural Modifications

The specific pattern of substitution in (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol likely confers unique properties compared to its analogues:

-

The difluoromethoxy group, unlike a single fluorine substituent, provides both lipophilicity enhancement and weak hydrogen bond donor capacity

-

The direct fluorination at position 2, as opposed to alkoxy substitution, creates a different electronic environment around the pyridine nitrogen

-

The hydroxymethyl group at position 4 maintains reactivity for further derivatization while providing hydrogen bonding capability

These structural features collectively influence physicochemical properties, metabolic stability, and potential biological interactions.

Analytical Methods for Characterization

Chromatographic and Spectroscopic Techniques

For the identification, quantification, and structural elucidation of (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, several analytical techniques would be applicable:

| Analytical Technique | Application and Expected Characteristics |

|---|---|

| HPLC | Reversed-phase chromatography using C18 columns; UV detection at 260-280 nm; retention time dependent on mobile phase composition |

| GC-MS | Analysis after derivatization of the hydroxyl group; characteristic fragmentation pattern expected, including loss of hydroxymethyl (31 m/z) and difluoromethoxy fragments |

| NMR Spectroscopy | Distinctive ¹H, ¹³C, and ¹⁹F NMR signals; characteristic splitting patterns due to H-F and C-F coupling |

| FT-IR | Characteristic absorption bands for O-H stretching (3200-3400 cm⁻¹), C-F stretching (1000-1100 cm⁻¹), and pyridine ring vibrations (1400-1600 cm⁻¹) |

| X-ray Crystallography | Definitive structural confirmation, providing bond lengths, angles, and absolute configuration |

Applications in Medicinal Chemistry and Drug Development

Role as a Building Block

(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol could serve as a valuable building block in medicinal chemistry:

-

The hydroxymethyl group provides a versatile handle for further functionalization through:

-

Oxidation to aldehyde or carboxylic acid derivatives

-

Esterification or amidation reactions

-

Substitution with various functional groups (halogens, amines, thiols)

-

-

The fluorinated pyridine core offers a metabolically stable scaffold for developing compounds with enhanced pharmacokinetic properties

-

The specific substitution pattern creates a unique electronic environment that could confer selective binding to biological targets

Recent Research Trends and Future Directions

Future Research Opportunities

Several promising research directions for (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol and related compounds include:

-

Development of efficient and scalable synthetic routes, particularly focusing on regioselective introduction of the difluoromethoxy group

-

Comprehensive biological screening to identify potential therapeutic applications

-

Structure-activity relationship studies to understand the impact of subtle structural modifications

-

Investigation of the compound as a building block for constructing more complex bioactive molecules

-

Exploration of potential applications beyond medicinal chemistry, such as in materials science or as specialty reagents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume